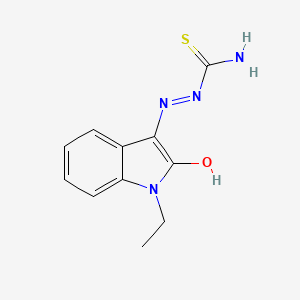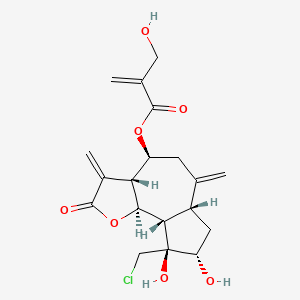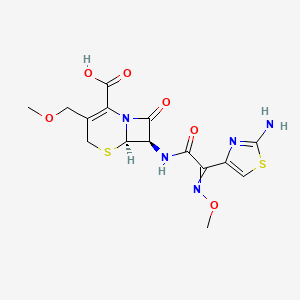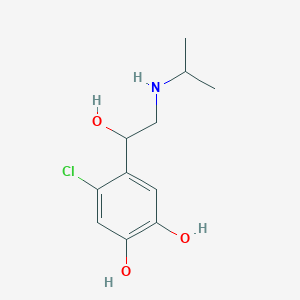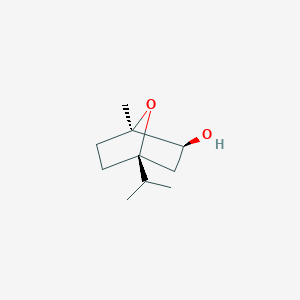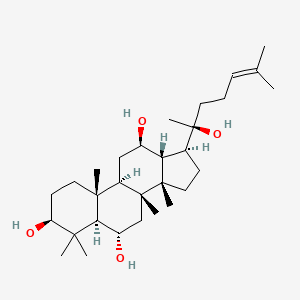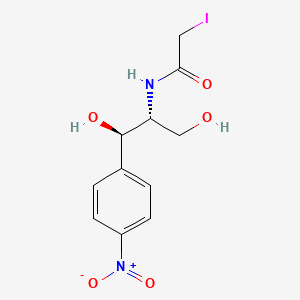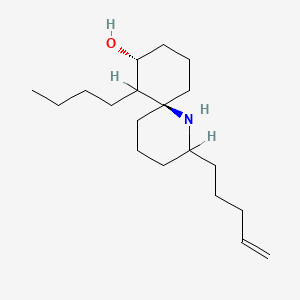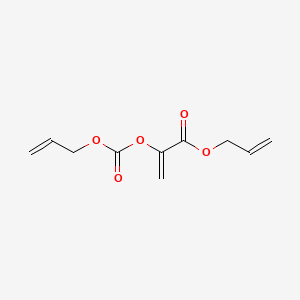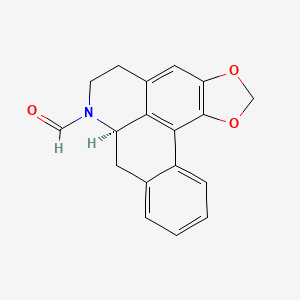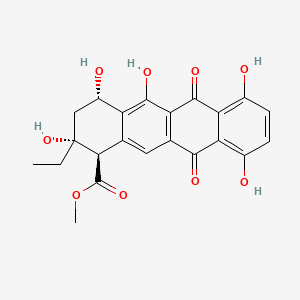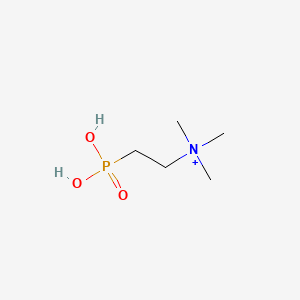
2-Trimethylaminoethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-trimethylaminoethylphosphonic acid is a quaternary ammonium ion where three methyl groups and one 2-phosphoethyl group are attached to the nitrogen. It has a role as a mouse metabolite. It derives from a phosphonic acid.
Applications De Recherche Scientifique
Plant Growth and Agriculture
- Latex Production in Rubber Trees : Derouet, Cauret, and Brosse (2003) synthesized derivatives of ethephon to improve latex production in rubber trees (Hevea brasiliensis) with prolonged stimulating activity (Derouet, Cauret, & Brosse, 2003).
- Butyrylcholinesterase Inhibitors : Zhang and Casida (2002) explored the synthesis and properties of 2-chloro-1-(substituted-phenyl)ethylphosphonic acids as inhibitors of butyrylcholinesterase, a key enzyme in neurobiology (Zhang & Casida, 2002).
- Crop Yield and Tillering : Foster, Reid, and Taylor (1991) investigated the effects of ethephon on tillering and yield in barley, showing its impact on crop growth (Foster, Reid, & Taylor, 1991).
Plant Physiology
- Apical Development in Barley : Ma and Smith (1991) studied the influence of ethephon on the apical development of barley, highlighting its role in plant physiology (Ma & Smith, 1991).
- Sex Expression in Cucumber Plants : Iwahori, Lyons, and Smith (1970) demonstrated the effects of ethephon on sex expression in cucumber plants, providing insights into plant developmental biology (Iwahori, Lyons, & Smith, 1970).
Plant Biochemistry
- Ethylene Evolution in Plant Growth : Warner and Leopold (1969) observed strong growth regulating properties of ethephon due to the liberation of ethylene in plants (Warner & Leopold, 1969).
- Lecithin Biosynthesis Study : Bjerve (1972) conducted a study on lecithin biosynthesis using 2-trimethylaminoethylphosphonic acid, shedding light on cellular biochemistry processes (Bjerve, 1972).
Chemical Synthesis and Analysis
- N-Acylated Phosphonopeptides : Solodenko, Kasheva, and Kukhar (1991) prepared N-acylated phosphonopeptides with free phosphonic group, an important contribution to chemical synthesis (Solodenko, Kasheva, & Kukhar, 1991).
- Analysis of Phosphate and Phosphonate Compounds : Karlsson (1970) developed methods for the analysis of compounds containing phosphate and phosphonate using gas-liquid chromatography and mass spectrometry (Karlsson, 1970).
Propriétés
Numéro CAS |
5148-60-7 |
|---|---|
Nom du produit |
2-Trimethylaminoethylphosphonic acid |
Formule moléculaire |
C5H15NO3P+ |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
trimethyl(2-phosphonoethyl)azanium |
InChI |
InChI=1S/C5H14NO3P/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 |
Clé InChI |
VCANKBLUHKRQLL-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCP(=O)(O)O |
SMILES canonique |
C[N+](C)(C)CCP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
